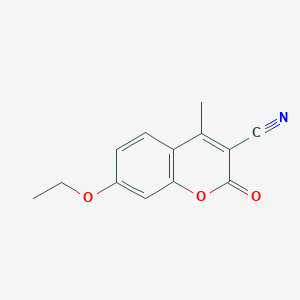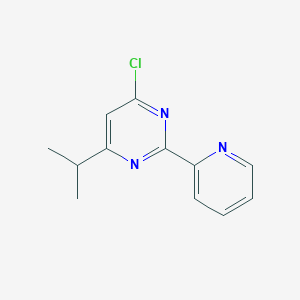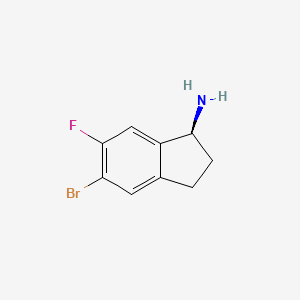
1-Bromo-3,5-dimethyl-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3,5-dimethyl-2-nitrobenzene is an aromatic compound with the molecular formula C8H8BrNO2. It is characterized by the presence of a bromine atom, two methyl groups, and a nitro group attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-dimethyl-2-nitrobenzene can be synthesized through a multi-step process involving nitration and bromination of a suitable precursor. One common method involves the nitration of 1,3-dimethylbenzene (m-xylene) to form 1,3-dimethyl-2-nitrobenzene, followed by bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and reagent concentration. This approach can enhance yield and purity while minimizing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3,5-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The nitro group is a strong electron-withdrawing group, making the compound less reactive towards further electrophilic substitution.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Reduction: Hydrogen gas (H2) with a palladium catalyst or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-bromo-3,5-dimethyl-2-aminobenzene.
Oxidation: Formation of 1-bromo-3,5-dimethyl-2-nitrobenzoic acid.
Applications De Recherche Scientifique
1-Bromo-3,5-dimethyl-2-nitrobenzene is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Material Science: Used in the preparation of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-3,5-dimethyl-2-nitrobenzene in chemical reactions involves the interaction of its functional groups with reagents. For example, in electrophilic aromatic substitution, the nitro group deactivates the benzene ring, directing incoming electrophiles to the meta position relative to the nitro group . In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps .
Comparaison Avec Des Composés Similaires
1-Bromo-2-nitrobenzene: Lacks the methyl groups, making it less sterically hindered.
1-Bromo-3,5-dimethylbenzene: Lacks the nitro group, making it more reactive towards electrophilic substitution.
1-Bromo-2,5-dimethyl-3-nitrobenzene: Similar structure but different substitution pattern.
Uniqueness: 1-Bromo-3,5-dimethyl-2-nitrobenzene is unique due to the combination of electron-withdrawing (nitro) and electron-donating (methyl) groups, which influence its reactivity and stability in various chemical reactions .
Propriétés
Formule moléculaire |
C8H8BrNO2 |
|---|---|
Poids moléculaire |
230.06 g/mol |
Nom IUPAC |
1-bromo-3,5-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-6(2)8(10(11)12)7(9)4-5/h3-4H,1-2H3 |
Clé InChI |
JPQRNMLKDJLWIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Br)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate](/img/structure/B11876904.png)
![Ethyl 5-ethyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11876907.png)

![9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one](/img/structure/B11876923.png)


